molecular formula C20H23BrN2O3S B6044622 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide

Cat. No.: B6044622
M. Wt: 451.4 g/mol
InChI Key: YIFPHYNOZCOFKR-UHFFFAOYSA-N
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Description

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide is a complex organic compound that features a brominated aromatic ring, a sulfonyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide typically involves multiple steps, starting with the bromination of aniline derivatives. The sulfonylation step introduces the sulfonyl group, followed by the coupling of the cyclopentylacetamide moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form different functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenols, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group are key functional groups that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(3-pyridinylmethyl)acetamide
  • 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide

Uniqueness

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-15-9-11-19(12-10-15)27(25,26)23(18-8-4-5-16(21)13-18)14-20(24)22-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPHYNOZCOFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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